Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Lipophilicity Physicochemical profiling Drug-likeness

Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS 1000339-76-3) is a fully synthetic, heterocyclic small molecule (MF: C₁₂H₁₅F₃N₂O₂S; MW: 308.32 g/mol) classified as a piperidinyl-thiazole carboxylate ester. The compound incorporates three pharmacologically relevant features into a single scaffold: a piperidine ring at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and an ethyl ester at the 5-position of the 1,3-thiazole core.

Molecular Formula C12H15F3N2O2S
Molecular Weight 308.32 g/mol
CAS No. 1000339-76-3
Cat. No. B1328677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
CAS1000339-76-3
Molecular FormulaC12H15F3N2O2S
Molecular Weight308.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)N2CCCCC2)C(F)(F)F
InChIInChI=1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)16-11(20-8)17-6-4-3-5-7-17/h2-7H2,1H3
InChIKeyXWDSUHQVOIRDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS 1000339-76-3): Core Structural Identity & Procurement Baseline


Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS 1000339-76-3) is a fully synthetic, heterocyclic small molecule (MF: C₁₂H₁₅F₃N₂O₂S; MW: 308.32 g/mol) classified as a piperidinyl-thiazole carboxylate ester [1]. The compound incorporates three pharmacologically relevant features into a single scaffold: a piperidine ring at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and an ethyl ester at the 5-position of the 1,3-thiazole core . This specific 2,4,5-trisubstituted thiazole pattern is sparsely represented in the disclosed chemical literature, yielding a building block with a unique property vector that cannot be replicated by simpler, more abundant 2-aminothiazole or 4-thiazolecarboxylate analogs [2].

Why Generic Substitution Fails for Ethyl 2-(Piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate: Pharmacophore Incompleteness in Common Analogs


In-class thiazole building blocks cannot be interchanged with this compound without losing essential structural determinants. The closest commercially available analogs lack at least one key pharmacophoric element: ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS 126533-98-0) omits the -CF₃ group and positions the ester at C4 rather than C5, reducing lipophilicity (ΔLogP ≈ 0.72) and altering the hydrogen-bond surface topology (ΔPSA ≈ 17 Ų) [1]. The carboxylic acid counterpart (CAS 1000339-77-4) lacks the ethyl ester prodrug/solubility handle and exhibits a different ionization state at physiological pH, which directly impacts membrane permeability, formulation compatibility, and synthetic utility as a protected intermediate . These differences are not cosmetic; they represent fundamental changes in physicochemical property space that can cause divergence in downstream SAR, pharmacokinetic behavior, or synthetic reactivity, making generic substitution scientifically unfounded without explicit head-to-head validation.

Quantitative Comparative Evidence for Ethyl 2-(Piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate vs. Closest Analogs


LogP Differentiation: Trifluoromethyl-Driven Lipophilicity Gain vs. Non-Fluorinated Analog (CAS 126533-98-0)

The target compound exhibits a computed logP (clogP) of 2.54 [1], representing a +0.72 log unit increase in lipophilicity compared to ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS 126533-98-0), which has a reported LogP of 1.82 . In drug discovery, an increase of ~0.7 log units in logP corresponds to approximately a 5-fold increase in partition coefficient, which can meaningfully affect membrane permeability, non-specific protein binding, and oral absorption potential. This difference is directly attributable to the target compound's 4-trifluoromethyl substitution and the altered ester positioning.

Lipophilicity Physicochemical profiling Drug-likeness

Polar Surface Area Divergence: Impact on Permeability Prediction vs. Non-Fluorinated Thiazole Analog

Topological polar surface area (tPSA) differs between the target compound (ECBD: ~53.4 Ų; ZINC: 62–64 Ų depending on pH) and the non-fluorinated comparator (PSA = 70.67 Ų). This ~8–17 Ų difference is largely attributable to the trifluoromethyl group altering the electron distribution and accessible polar surface, as well as the distinct ester positioning (5-carboxylate vs. 4-carboxylate). For CNS drug discovery programs, the widely accepted tPSA threshold for blood-brain barrier penetration is ≤60–70 Ų, placing the target compound closer to or within the favorable range depending on the computational model used.

Membrane permeability tPSA Blood-brain barrier prediction

Ester vs. Carboxylic Acid: Physicochemical and Synthetic Utility Differentiation (CAS 1000339-77-4)

The target ethyl ester (MW 308.32) and its carboxylic acid counterpart (CAS 1000339-77-4, MW 280.27) differ fundamentally in hydrogen-bond donor capacity, ionization state at physiological pH, and synthetic utility. The ethyl ester provides a protected carboxyl group with increased lipophilicity (neutral species) and reduced polarity relative to the free acid, which exists predominantly as the carboxylate anion at pH 7.4. This directly affects chromatographic behavior, extraction efficiency in synthesis workup, and suitability as a protected intermediate in multi-step syntheses, where the ethyl ester serves as a latent carboxylic acid that can be unmasked under controlled conditions.

Prodrug design Synthetic intermediate Carboxylic acid protection

GPR35 Antagonism Screening: Empirically Inactive, Defining a Target Selectivity Boundary

In the European Chemical Biology Database (ECBD) primary screening, this compound was tested for GPR35 antagonism and reported as inactive [1]. While a negative result, this provides a concrete selectivity baseline: the 2-piperidin-1-yl-4-trifluoromethyl-5-ethyl ester substitution pattern does not engage GPR35, whereas certain other 2-substituted thiazoles are known GPR35 agonists/antagonists. This negative data point defines a target-class boundary, indicating that this scaffold is permissive for programs seeking to avoid GPR35-mediated off-target effects that have been associated with other thiazole-containing chemotypes.

GPR35 GPCR screening Target selectivity

Commercial Purity Specification: Vendor QC Benchmarks vs. Closest Analogs

Commercial suppliers report a purity specification of NLT 98% for the target compound (CapotChem lot-release standard), with AKSci offering 95% minimum purity [1]. The closest carboxylic acid analog (CAS 1000339-77-4) is available at 97% purity (Leyan) or 95% (Bidepharm), while the non-fluorinated ethyl ester analog (CAS 126533-98-0) is offered at 97% . The NLT 98% specification of the target compound at CapotChem provides a marginally higher purity baseline, which is relevant for applications requiring minimal batch-to-batch variability, such as quantitative biological assay calibration or use as an analytical reference standard.

Purity specification Quality control Procurement benchmark

Trifluoromethylation Agent Classification: Synthetic Utility as a Fluorinated Building Block

Alfa Chemistry categorizes this compound under 'Trifluoromethylation Agents,' reflecting its utility as a pre-assembled CF₃-containing heterocyclic building block for late-stage diversification . Unlike simpler CF₃ sources (e.g., TMSCF₃, Umemoto's reagent), this compound delivers the trifluoromethyl group embedded within a functionalized thiazole scaffold bearing both a piperidine and ethyl ester handle. This eliminates the need for separate, often low-yielding, direct trifluoromethylation steps on the final scaffold, potentially improving overall synthetic efficiency for lead optimization programs that require a CF₃-thiazole core.

Trifluoromethylation Fluorinated building block Medicinal chemistry

Optimal Deployment Scenarios for Ethyl 2-(Piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Based on Quantitative Evidence


Physicochemically Differentiated Scaffold for CNS-Penetrant Lead Optimization Libraries

With a computed clogP of 2.54 and tPSA values ranging from 53–64 Ų, this compound occupies a favorable CNS drug-like property space distinct from its non-fluorinated analog (LogP 1.82, PSA 70.67 Ų) . The trifluoromethyl group's electron-withdrawing character also modulates the thiazole ring's metabolic stability. Medicinal chemistry teams building parallel libraries for CNS targets can deploy this scaffold as a privileged entry that is predicted to be more membrane-permeable than the non-CF₃ comparator, while the documented GPR35 inactivity provides a pre-validated selectivity filter, reducing the risk of pursuing a chemotype with hidden polypharmacology.

Protected Carboxylate Intermediate for Multi-Step Synthetic Sequences

The ethyl ester group (MW 308.32) functions as a latent carboxylic acid, providing a protected handle that survives diverse reaction conditions (alkylation, nucleophilic substitution, cyclization) where the free acid analog (CAS 1000339-77-4, MW 280.27) would undergo undesired side reactions or require additional protection/deprotection steps . With an NLT 98% purity specification available from commercial sources, this compound meets the quality threshold for use as a stoichiometric reagent in multi-step medicinal chemistry syntheses where precise molar calculations are required, particularly in amide coupling or ester hydrolysis sequences to generate final carboxylic acid pharmacophores.

Pre-Assembled CF₃-Thiazole Building Block for Late-Stage Diversification Campaigns

Classified by Alfa Chemistry as a Trifluoromethylation Agent, this compound serves as a pre-assembled, multifunctional building block that delivers the -CF₃ group already embedded within the thiazole-piperidine-ester scaffold . For structure-activity relationship (SAR) campaigns targeting enzymes or receptors where the 4-CF₃-thiazole motif is a known pharmacophore (e.g., kinase hinge binders, protease inhibitors), using this pre-assembled building block can reduce synthetic step count by an estimated 2–4 steps compared to de novo construction via direct thiazole trifluoromethylation. The piperidine and ethyl ester groups further serve as orthogonal diversification vectors for library enumeration.

Negative Control or Selectivity Probe for GPR35-Mediated Biology

The ECBD's documented inactivity of this compound against GPR35 renders it useful as a negative control compound or selectivity probe in phenotypic or target-based assays where GPR35 engagement is a known confounding factor . Researchers investigating thiazole-containing libraries for anti-inflammatory, metabolic, or oncology targets can use this compound to interrogate whether observed biological effects are GPR35-dependent or independent, an important mechanistic deconvolution step given GPR35's emerging roles in pain, inflammation, and metabolic disorders.

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